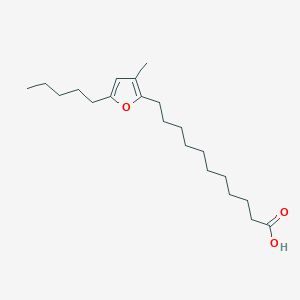

3-Methyl-5-pentyl-2-furanundecansäure

Übersicht

Beschreibung

12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid is a furan fatty acid originally isolated from the northern pike (Esox lucius). This compound has been found to exhibit elevated levels in the liver of starving cod, indicating its potential role in metabolic processes during starvation .

Wissenschaftliche Forschungsanwendungen

12,15-Epoxy-13-methyl-12,14-Eicosadiensäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Lipidbiochemie: Studium der Rolle von Furanfettsäuren in Stoffwechselprozessen und deren Auswirkungen auf den Lipidstoffwechsel.

Biologische Forschung: Untersuchung der biologischen Wirkungen von Furanfettsäuren auf zelluläre Prozesse, einschließlich ihrer potenziellen entzündungshemmenden und antioxidativen Eigenschaften.

Medizinische Forschung: Erforschung des therapeutischen Potenzials von Furanfettsäuren bei der Behandlung von Stoffwechselstörungen und Erkrankungen im Zusammenhang mit oxidativem Stress.

Industrielle Anwendungen: Einsatz von Furanfettsäuren bei der Entwicklung biobasierter Materialien und Produkte.

5. Wirkmechanismus

Der Wirkmechanismus von 12,15-Epoxy-13-methyl-12,14-Eicosadiensäure beinhaltet seine Wechselwirkung mit Zellmembranen und Enzymen. Die Epoxygruppe kann mit nukleophilen Stellen an Proteinen und Lipiden reagieren und so deren Funktion möglicherweise modulieren. Zusätzlich ermöglicht die Struktur der Verbindung die Teilnahme an Redoxreaktionen, was zu ihren antioxidativen Eigenschaften beiträgt.

Ähnliche Verbindungen:

11,14-Eicosadiensäure: Eine weitere Eicosadiensäure mit ähnlichen strukturellen Merkmalen, aber ohne die Epoxygruppe.

Furanfettsäuren: Eine Klasse von Fettsäuren, die einen Furanring enthalten, ähnlich wie 12,15-Epoxy-13-methyl-12,14-Eicosadiensäure.

Einzigartigkeit: 12,15-Epoxy-13-methyl-12,14-Eicosadiensäure ist einzigartig aufgrund des Vorhandenseins sowohl einer Epoxygruppe als auch eines Furanrings in ihrer Struktur. Diese Kombination verleiht eine ausgeprägte chemische Reaktivität und biologische Aktivität, die sie von anderen ähnlichen Verbindungen abhebt.

Wirkmechanismus

Target of Action

Furan fatty acids, the class of compounds to which it belongs, are known to interact with various biological targets .

Mode of Action

Furan fatty acids are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Furan fatty acids are known to be involved in various biochemical pathways .

Pharmacokinetics

These properties would influence the bioavailability of the compound .

Result of Action

Furan fatty acids have been suggested to have antioxidant properties and can alleviate oxidative stress-induced damage .

Biochemische Analyse

Biochemical Properties

It is known that furan fatty acids, including 3-Methyl-5-pentyl-2-furanundecanoic acid, can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Furan fatty acids are known to exhibit radical-scavenging ability and anti-inflammatory properties , suggesting that they may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 12,15-Epoxy-13-methyl-12,14-Eicosadiensäure beinhaltet typischerweise die Epoxidierung von 13-Methyl-12,14-Eicosadiensäure. Dies kann mit Persäuren wie m-Chlorperoxybenzoesäure (m-CPBA) unter kontrollierten Bedingungen erreicht werden, um die Epoxygruppe an den Positionen 12,15 einzuführen.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die Extraktion aus natürlichen Quellen wie Fischölen gefolgt von Reinigungsprozessen beinhalten. Alternativ kann eine großtechnische Synthese unter Verwendung chemischer Methoden durchgeführt werden, die denen im Labor ähnlich sind, aber für höhere Ausbeuten und Reinheit optimiert wurden.

Arten von Reaktionen:

Oxidation: Die Epoxygruppe in 12,15-Epoxy-13-methyl-12,14-Eicosadiensäure kann Oxidationsreaktionen eingehen, um Diole oder andere oxidierte Derivate zu bilden.

Reduktion: Die Reduktion der Epoxygruppe kann zur Bildung des entsprechenden Diols führen.

Substitution: Die Epoxygruppe kann auch an nukleophilen Substitutionsreaktionen teilnehmen, bei denen Nukleophile wie Amine oder Thiole den Epoxidring öffnen können, um substituierte Produkte zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: m-Chlorperoxybenzoesäure (m-CPBA) zur Epoxidierung.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) zur Reduktion.

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte:

Diole: Entstehen durch die Reduktion oder Hydrolyse der Epoxygruppe.

Substituierte Produkte: Entstehen durch nukleophile Substitutionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

11,14-Eicosadienoic Acid: Another eicosadienoic acid with similar structural features but lacking the epoxy group.

Furan Fatty Acids: A class of fatty acids containing a furan ring, similar to 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid.

Uniqueness: 12,15-epoxy-13-methyl-12,14-Eicosadienoic Acid is unique due to the presence of both an epoxy group and a furan ring in its structure. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Eigenschaften

IUPAC Name |

11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-3-4-11-14-19-17-18(2)20(24-19)15-12-9-7-5-6-8-10-13-16-21(22)23/h17H,3-16H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTBMEGPXZUECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453626 | |

| Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57818-37-8 | |

| Record name | 12,15-Epoxy-13-methyleicosa-12,14-dienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-pentyl-2-furanundecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.